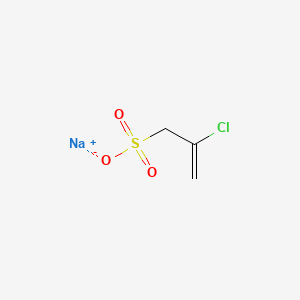![molecular formula C18H6F27N3O3 B14638609 1,3,5-Triazine, 2,4,6-tris[(2,2,3,3,4,4,5,5,5-nonafluoropentyl)oxy]- CAS No. 54862-46-3](/img/structure/B14638609.png)
1,3,5-Triazine, 2,4,6-tris[(2,2,3,3,4,4,5,5,5-nonafluoropentyl)oxy]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5-Triazine, 2,4,6-tris[(2,2,3,3,4,4,5,5,5-nonafluoropentyl)oxy]- is a derivative of 1,3,5-triazine, a six-membered heterocyclic aromatic compound. This specific derivative is characterized by the presence of three nonafluoropentyl groups attached to the triazine ring, making it a highly fluorinated compound. The fluorinated nature of this compound imparts unique properties such as high thermal stability, chemical resistance, and low surface energy, making it valuable in various industrial applications.
Métodos De Preparación
The synthesis of 1,3,5-Triazine, 2,4,6-tris[(2,2,3,3,4,4,5,5,5-nonafluoropentyl)oxy]- typically involves the trimerization of nitriles or the substitution of cyanuric chloride. One common method is the sequential substitution of the three chlorides of cyanuric chloride by nonafluoropentyl alcohols under basic conditions. The reaction conditions often involve the use of a base such as sodium hydroxide or potassium carbonate in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures .
Análisis De Reacciones Químicas
1,3,5-Triazine, 2,4,6-tris[(2,2,3,3,4,4,5,5,5-nonafluoropentyl)oxy]- undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the nonafluoropentyl groups can be replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The triazine ring itself can be subjected to oxidation or reduction reactions, although the highly fluorinated nature of the substituents provides significant resistance to these processes.
Aplicaciones Científicas De Investigación
1,3,5-Triazine, 2,4,6-tris[(2,2,3,3,4,4,5,5,5-nonafluoropentyl)oxy]- finds applications in various fields of scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of fluorinated polymers and materials with unique surface properties.
Biology and Medicine: The compound’s chemical resistance and stability make it useful in the development of drug delivery systems and biomedical devices.
Mecanismo De Acción
The mechanism of action of 1,3,5-Triazine, 2,4,6-tris[(2,2,3,3,4,4,5,5,5-nonafluoropentyl)oxy]- is largely dependent on its chemical structure. The triazine ring provides a stable aromatic core, while the nonafluoropentyl groups impart hydrophobic and lipophobic properties. These characteristics enable the compound to interact with various molecular targets, including proteins and cell membranes, through hydrophobic interactions and van der Waals forces. The compound’s resistance to chemical degradation also allows it to maintain its functionality in harsh environments .
Comparación Con Compuestos Similares
1,3,5-Triazine, 2,4,6-tris[(2,2,3,3,4,4,5,5,5-nonafluoropentyl)oxy]- can be compared with other fluorinated triazine derivatives such as:
1,3,5-Triazine, 2,4,6-tris(trifluoromethyl)-: This compound has trifluoromethyl groups instead of nonafluoropentyl groups, resulting in different physical and chemical properties.
1,3,5-Triazine, 2,4,6-tris(allyloxy)-: This derivative contains allyloxy groups, which provide different reactivity and applications compared to the nonafluoropentyl derivative.
The uniqueness of 1,3,5-Triazine, 2,4,6-tris[(2,2,3,3,4,4,5,5,5-nonafluoropentyl)oxy]- lies in its high degree of fluorination, which imparts exceptional thermal stability, chemical resistance, and low surface energy, making it suitable for specialized applications in various fields.
Propiedades
Número CAS |
54862-46-3 |
|---|---|
Fórmula molecular |
C18H6F27N3O3 |
Peso molecular |
825.2 g/mol |
Nombre IUPAC |
2,4,6-tris(2,2,3,3,4,4,5,5,5-nonafluoropentoxy)-1,3,5-triazine |
InChI |
InChI=1S/C18H6F27N3O3/c19-7(20,10(25,26)13(31,32)16(37,38)39)1-49-4-46-5(50-2-8(21,22)11(27,28)14(33,34)17(40,41)42)48-6(47-4)51-3-9(23,24)12(29,30)15(35,36)18(43,44)45/h1-3H2 |
Clave InChI |
WLOMIFNTBXUGTE-UHFFFAOYSA-N |
SMILES canónico |
C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)OC1=NC(=NC(=N1)OCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)OCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


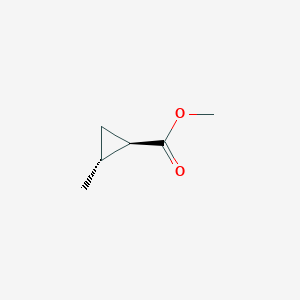
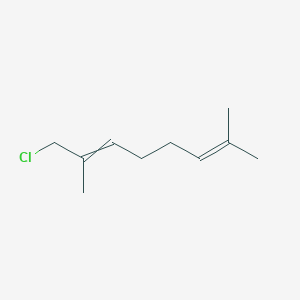
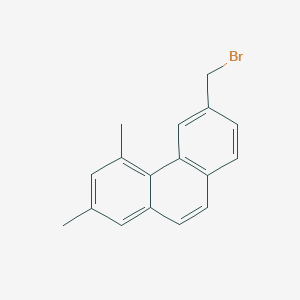
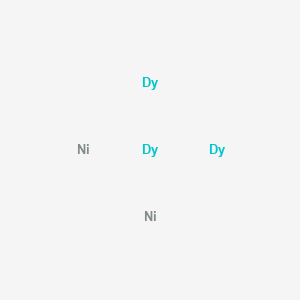
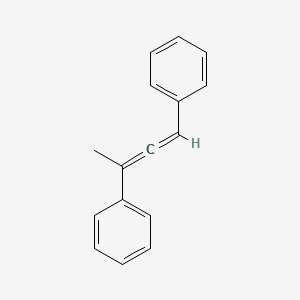

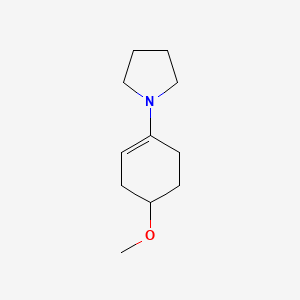
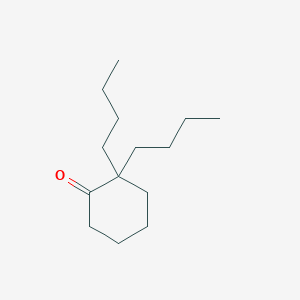
![Carbonimidic dihydrazide, bis[(4-nitrophenyl)methylene]-](/img/structure/B14638583.png)
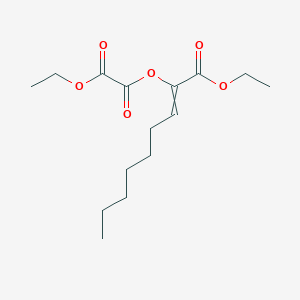
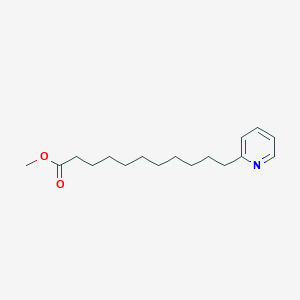
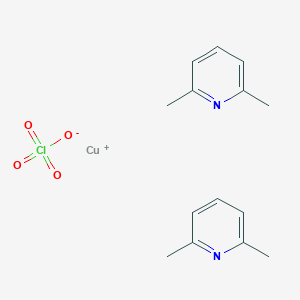
![1-Methyl-4-[(trichloromethyl)sulfonyl]benzene](/img/structure/B14638606.png)
